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molecular formula C8H7ClO3S B160590 4-Acetylbenzenesulfonyl chloride CAS No. 1788-10-9

4-Acetylbenzenesulfonyl chloride

Cat. No. B160590
M. Wt: 218.66 g/mol
InChI Key: FXVDNCRTKXMSEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05859036

Procedure details

100 g of para-amino acetophenone are dissolved in 124 ml of concentrated hydrochloric acid and the mixture is cooled to 0° C. A solution of 55.2 g of sodium nitrite in 90 ml of water are then added in keeping the temperature at 0° C. After 1 h of stirring, the solution obtained is added dropwise to a solution of 23 g of cupric chloride in 600 ml of glacial acetic acid saturated with sulphur dioxide. After stirring for 1 h at ambient temperature, the reaction mixture is poured into 2 l of ice-water mixture, then filtered off. The orange solid obtained is washed with water, then with pentane.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
124 mL
Type
reactant
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cupric chloride
Quantity
23 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.N([O-])=O.[Na+].[S:15](=[O:17])=[O:16].[ClH:18]>O.C(O)(=O)C>[C:8]([C:5]1[CH:6]=[CH:7][C:2]([S:15]([Cl:18])(=[O:17])=[O:16])=[CH:3][CH:4]=1)(=[O:10])[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C(C)=O
Name
Quantity
124 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
55.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
O
Step Three
Name
cupric chloride
Quantity
23 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
ice water
Quantity
2 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After 1 h of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
the solution obtained
STIRRING
Type
STIRRING
Details
After stirring for 1 h at ambient temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
The orange solid obtained
WASH
Type
WASH
Details
is washed with water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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